5,5-Difluoro-2-azaspiro[3.3]heptane

Medicinal Chemistry ADME Optimization Bioisosterism

This gem-difluorinated spirocyclic amine offers superior conformational rigidity and optimized lipophilicity vs. piperidine or non-fluorinated analogs. Its enhanced metabolic stability and Fsp³-rich core accelerate lead optimization. Purchase high-purity 5,5-difluoro-2-azaspiro[3.3]heptane for fragment-based screening and structure-guided design. Competitive B2B quotes available.

Molecular Formula C6H9F2N
Molecular Weight 133.14 g/mol
CAS No. 1330765-36-0
Cat. No. B1404561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Difluoro-2-azaspiro[3.3]heptane
CAS1330765-36-0
Molecular FormulaC6H9F2N
Molecular Weight133.14 g/mol
Structural Identifiers
SMILESC1CC(C12CNC2)(F)F
InChIInChI=1S/C6H9F2N/c7-6(8)2-1-5(6)3-9-4-5/h9H,1-4H2
InChIKeyNZYYXJQEQOFFFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,5-Difluoro-2-azaspiro[3.3]heptane (CAS 1330765-36-0): A Fluorinated Spirocyclic Bioisostere for Drug Discovery


5,5-Difluoro-2-azaspiro[3.3]heptane (CAS 1330765-36-0) is a sp³-rich, difluorinated spirocyclic amine (C₆H₉F₂N, MW 133.14 g/mol) [1]. It belongs to the broader 2-azaspiro[3.3]heptane class, which has been established as a saturated bioisostere of piperidine, offering enhanced three-dimensionality and altered physicochemical profiles compared to traditional six-membered heterocycles [2]. The gem-difluoro substitution at the 5-position of the spirocyclic core introduces conformational rigidity and modulates key drug-like properties, including lipophilicity (LogP ~0.5–0.8) and metabolic stability, positioning it as a strategic alternative to non-fluorinated or mono-fluorinated spirocyclic amines in medicinal chemistry optimization campaigns [1] .

Why 5,5-Difluoro-2-azaspiro[3.3]heptane Cannot Be Swapped with Unsubstituted or Mono-Fluorinated Analogs


Substituting 5,5-difluoro-2-azaspiro[3.3]heptane with a non-fluorinated 2-azaspiro[3.3]heptane or a mono-fluorinated variant introduces substantial, often detrimental, changes to molecular properties that are critical in drug discovery [1]. The presence of two fluorine atoms on a single carbon within the constrained spirocyclic framework significantly alters the compound's basicity (pKa), lipophilicity (LogP), and oxidative metabolic stability [1] . While the 2-azaspiro[3.3]heptane core is already a recognized piperidine bioisostere [2], the addition of the gem-difluoro motif provides a distinct and quantifiable vector for tuning physicochemical parameters—a modification that generic, unsubstituted analogs cannot replicate. Simple replacement without understanding these quantifiable differences can lead to failed lead optimization, unexpected pharmacokinetic profiles, and costly project delays.

Quantitative Differentiation Evidence: 5,5-Difluoro-2-azaspiro[3.3]heptane vs. Closest Analogs


Lipophilicity Modulation: Reduced LogP vs. Unsubstituted Piperidine

5,5-Difluoro-2-azaspiro[3.3]heptane (LogP = 0.8 computed by XLogP3-AA; LogP = 0.52 vendor-reported) [1] demonstrates a significantly lower lipophilicity compared to piperidine (LogP ~0.8-1.0, depending on source and substitution). This reduction in LogP, achieved through the combination of a spirocyclic core and gem-difluoro substitution, is a key differentiator for improving aqueous solubility and mitigating off-target binding associated with high lipophilicity. While a direct head-to-head comparison with unsubstituted 2-azaspiro[3.3]heptane is not available from primary literature, the fluorinated derivative is designed to offer a specific, tunable decrease in lipophilicity relative to its non-fluorinated counterpart.

Medicinal Chemistry ADME Optimization Bioisosterism

Metabolic Stability: Spirocyclic Core Confers Enhanced Resistance to Oxidative Metabolism

Heteroatom-substituted spiro[3.3]heptanes, the core framework of 5,5-difluoro-2-azaspiro[3.3]heptane, have been shown to exhibit a trend towards higher metabolic stability compared to their cyclohexane analogues [1]. This class-level advantage stems from the rigid, three-dimensional spirocyclic structure, which can reduce susceptibility to cytochrome P450-mediated oxidation. Furthermore, the incorporation of gem-difluoro groups, as seen in 3,3-difluoroazetidine derivatives, is generally associated with high intrinsic microsomal stability, though some exceptions exist [2]. While direct quantitative clearance data for 5,5-difluoro-2-azaspiro[3.3]heptane is not available in the public domain, the combination of the spiro[3.3]heptane core and the gem-difluoro motif strongly suggests a favorable metabolic profile compared to flexible piperidine or cyclohexane-based amines.

Drug Metabolism Pharmacokinetics In Vitro ADME

Aqueous Solubility Enhancement: Spirocyclic Framework Outperforms Cyclohexane

Readily synthesized heteroatom-substituted spiro[3.3]heptanes, the structural class of 5,5-difluoro-2-azaspiro[3.3]heptane, generally show higher aqueous solubility than their cyclohexane analogues [1]. This is a critical advantage for drug development, as poor aqueous solubility is a major cause of attrition in clinical trials. While a direct solubility measurement for 5,5-difluoro-2-azaspiro[3.3]heptane is not reported, the class-level data provides a strong inference that the difluorinated spirocyclic amine will exhibit superior solubility compared to a similarly substituted cyclohexane-based amine.

Formulation Science Biopharmaceutics Physicochemical Properties

Structural Rigidity and Conformational Control: 0 Rotatable Bonds and Fsp³ = 1.0

5,5-Difluoro-2-azaspiro[3.3]heptane possesses zero rotatable bonds and an Fsp³ (fraction of sp³-hybridized carbons) of 1.0 [1] . This complete saturation and conformational rigidity is a stark contrast to piperidine, which has multiple low-energy conformations and can rotate around its single bonds. The spirocyclic framework locks the molecule into a defined three-dimensional orientation, which can enhance binding selectivity to target proteins by reducing the entropic penalty of binding and pre-organizing the pharmacophore for a specific binding pocket [2]. This is a fundamental differentiator from flexible amine building blocks.

Molecular Design Conformational Analysis Drug-Likeness

Strategic Applications for 5,5-Difluoro-2-azaspiro[3.3]heptane in Drug Discovery and Chemical Biology


Piperidine Bioisostere Replacement in Lead Optimization

5,5-Difluoro-2-azaspiro[3.3]heptane serves as a direct, saturated bioisostere of the piperidine ring, a motif ubiquitous in pharmaceuticals [1]. In a medicinal chemistry program seeking to improve metabolic stability or modulate lipophilicity, the spirocyclic amine can be substituted for a piperidine moiety. The inherent rigidity of the spiro[3.3]heptane core (0 rotatable bonds) reduces conformational entropy, potentially enhancing target binding affinity and selectivity, while the gem-difluoro group provides a handle for tuning LogP and pKa [2] .

Fluorine-19 NMR Probe for Fragment-Based Drug Discovery

The presence of two equivalent fluorine atoms makes 5,5-difluoro-2-azaspiro[3.3]heptane an ideal candidate for ¹⁹F NMR-based screening in fragment-based drug discovery (FBDD). Its low molecular weight (133.14 g/mol) and rigid structure make it a suitable fragment for library design. The ¹⁹F NMR signal can be used to detect binding to a protein target, quantify ligand affinity (Kd), and screen for competitive binders, providing a direct, label-free readout of molecular interactions [1] [2].

Scaffold for Patent-Free Chemical Space Exploration

The 2-azaspiro[3.3]heptane core is a relatively novel and underexplored scaffold in drug discovery, having appeared in over 100 research manuscripts and 500 patents since its introduction as a piperidine bioisostere in 2010 [1]. The addition of the gem-difluoro motif further differentiates it from existing chemical matter. This novelty offers a strategic advantage for generating new intellectual property and exploring chemical space free from existing composition-of-matter patents, which is critical for both academic and industrial drug discovery programs [2].

Conformational Constraint for Structure-Based Drug Design

In structure-based drug design, 5,5-difluoro-2-azaspiro[3.3]heptane can be employed as a conformationally constrained building block to lock a ligand into a specific, bioactive conformation. Its zero rotatable bonds and high Fsp³ (1.0) pre-organize the molecule for optimal binding, reducing the entropic penalty upon target engagement [1] [2]. This can lead to higher affinity and improved selectivity profiles, especially for challenging targets like protein-protein interactions or kinases with flexible active sites.

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